2-Chloro-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide 2-Chloro-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467693
InChI: InChI=1S/C9H12ClN3OS/c1-13(8(14)5-10)6-7-9(15-2)12-4-3-11-7/h3-4H,5-6H2,1-2H3
SMILES: CN(CC1=NC=CN=C1SC)C(=O)CCl
Molecular Formula: C9H12ClN3OS
Molecular Weight: 245.73 g/mol

2-Chloro-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

CAS No.:

Cat. No.: VC13467693

Molecular Formula: C9H12ClN3OS

Molecular Weight: 245.73 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-methyl-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide -

Specification

Molecular Formula C9H12ClN3OS
Molecular Weight 245.73 g/mol
IUPAC Name 2-chloro-N-methyl-N-[(3-methylsulfanylpyrazin-2-yl)methyl]acetamide
Standard InChI InChI=1S/C9H12ClN3OS/c1-13(8(14)5-10)6-7-9(15-2)12-4-3-11-7/h3-4H,5-6H2,1-2H3
Standard InChI Key YZYRRTSSMYYTMI-UHFFFAOYSA-N
SMILES CN(CC1=NC=CN=C1SC)C(=O)CCl
Canonical SMILES CN(CC1=NC=CN=C1SC)C(=O)CCl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₉H₁₂ClN₃OS, with a molar mass of 245.73 g/mol . Key structural elements include:

  • Pyrazine ring: Substituted at the 3-position with a methylsulfanyl (-SMe) group.

  • Acetamide backbone: Chlorinated at the α-position (2-chloroacetamide) and N-methylated.

  • Methylene bridge: Connects the pyrazine and acetamide moieties.

The SMILES notation (CN(CC1=NC=CN=C1SC)C(=O)CCl) and InChIKey (YZYRRTSSMYYTMI-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies .

Spectroscopic Data

  • ¹H NMR: Signals at δ 3.91 ppm (SCH₂), 3.42 ppm (CH₂N), and 2.77 ppm (CH₃N) confirm alkyl and sulfanyl groups .

  • ¹³C NMR: Peaks at 170.3 ppm (C=O) and 32.9 ppm (SCH₂) validate the acetamide and thioether linkages .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized through Michael addition or nucleophilic substitution (Table 1) :

Table 1: Representative Synthesis Methods

StepReagents/ConditionsYieldReference
1Hydrazide 9 + HCl/NaNO₂ → Azide 1088%
2Azide 10 + Alkylamines → 12a–i74–89%
3Purification via silica gel chromatography>95% purity

Mechanistic Insights

  • Chemoselectivity: The methylsulfanyl group enhances sulfur’s nucleophilicity, favoring S-alkylation over N-alkylation .

  • Solvent Effects: Ethyl acetate and tetrahydrofuran optimize reaction kinetics by stabilizing intermediates .

Physicochemical Properties

Table 2: Physicochemical Profile

ParameterValueMethodReference
Melting Point208–209°CDSC
LogP (XLOGP3)-0.27Computational
Solubility (Water)50 mg/mLESOL
pKa1.04 (acidic)Predicted

The compound’s high solubility and low LogP suggest utility in aqueous formulations, while thermal stability (mp >200°C) supports solid-state applications .

Applications in Research

Pharmaceutical Intermediates

  • Antimicrobial Agents: Structural analogs demonstrate activity against Gram-positive bacteria (MIC = 4–8 µg/mL).

  • Enzyme Inhibitors: The methylsulfanyl group may target cysteine proteases via disulfide bond disruption .

Agricultural Chemistry

  • Herbicide Synthons: Pyrazine derivatives are precursors to ALS inhibitors (e.g., Pyrithiobac) .

Future Directions

  • Structure-Activity Studies: Modifying the pyrazine ring’s substituents could enhance bioactivity.

  • Green Synthesis: Exploring biocatalytic routes to reduce hazardous waste .

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